molecular formula C15H25N5O2 B1401059 tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1361112-46-0

tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B1401059
M. Wt: 307.39 g/mol
InChI Key: MTJWTEGHDTUIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is also known by its CAS Number: 1803561-25-2 .


Molecular Structure Analysis

The molecular formula of this compound is C15H25N5O2 . It has a molecular weight of 343.85 g/mol . The InChI code of the compound is 1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 343.85 g/mol . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 343.1775028 g/mol . The topological polar surface area of the compound is 72.3 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

[1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-Met kinase inhibitors . c-Met kinase is a protein that in humans is encoded by the MET gene. Abnormal activation of c-Met leads to cell growth, invasion, and metastasis, making it a potential target for cancer therapy.

Methods of Application or Experimental Procedures

Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

Results or Outcomes

Among the compounds tested, the compound with most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Application in Agrochemistry and Material Chemistry

Specific Scientific Field

This application falls under the field of Agrochemistry and Material Chemistry .

Summary of the Application

Compounds containing a triazole structure have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Results or Outcomes

The outcomes of these applications are broad and varied, given the wide range of potential uses in agrochemistry and material chemistry .

Application as Heat-Resistant Explosives

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been identified as potential heat-resistant explosives .

Methods of Application or Experimental Procedures

The azo compound 10, a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, was synthesized and its properties were evaluated .

Results or Outcomes

The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

Application in Antimicrobial and Anticancer Therapies

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Results or Outcomes

The outcomes of these applications are broad and varied, given the wide range of potential uses in pharmaceutical chemistry .

Application in Antituberculosis and Anti-HIV Therapies

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Compounds containing a triazole structure have shown broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Results or Outcomes

The outcomes of these applications are broad and varied, given the wide range of potential uses in pharmaceutical chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJWTEGHDTUIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

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